REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[C:25]3[C:20](=[C:21]([F:29])[C:22]([F:28])=[C:23]([F:27])[C:24]=3[F:26])[NH:19][CH:18]=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>[Pd].C(O)C.O1CCCC1>[F:26][C:24]1[C:23]([F:27])=[C:22]([F:28])[C:21]([F:29])=[C:20]2[C:25]=1[C:17]([CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)=[CH:18][NH:19]2 |f:2.3|
|
Name
|
N-benzyloxycarbonyl-4-(4,5,6,7-tetrafluoroindol-3-yl)piperidine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=CNC2=C(C(=C(C(=C12)F)F)F)F
|
Name
|
ethanol tetrahydrofuran
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred under a hydrogen atmosphere (1 atm) for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed under argon
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallized from methylene chloride/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=CNC2=C(C(=C1F)F)F)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |